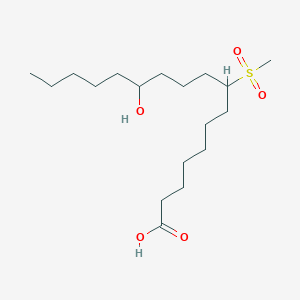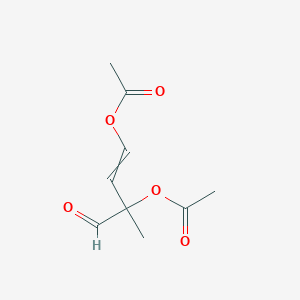![molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide
Overview
Description
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including amino, benzisoxazole, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include 3-amino-1,2-benzisoxazole and 4-methoxybenzoic acid, which undergo a series of reactions such as acylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions would vary depending on the desired transformation, typically involving solvents like dichloromethane, ethanol, or water, and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitrobenzisoxazole derivatives, while reduction of the carbonyl groups could produce benzyl alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a candidate for drug development, particularly in targeting specific proteins or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, or computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” include:
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-hydroxybenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-chlorobenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-nitrobenzoyl)-1,2-benzenediamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity. The presence of the methoxy group, for example, could influence its solubility, stability, or binding interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-29-15-9-6-13(7-10-15)21(27)24-17-4-2-3-5-18(17)25-22(28)14-8-11-19-16(12-14)20(23)26-30-19/h2-12H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
InChI Key |
PPAHYHMAULKNGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)ON=C4N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
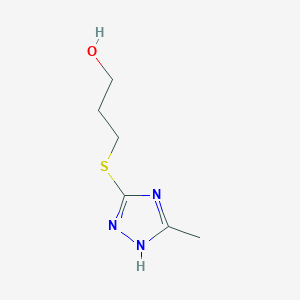
![Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-](/img/structure/B8507627.png)
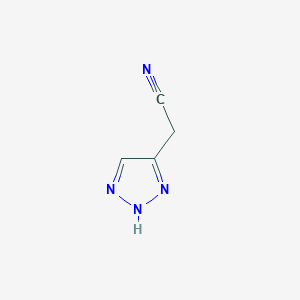
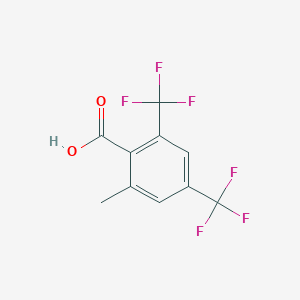
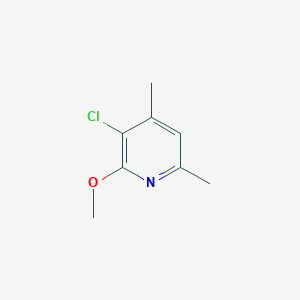
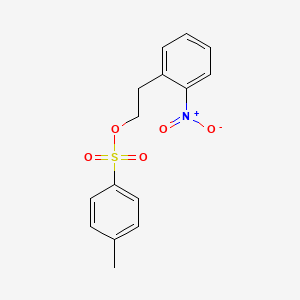

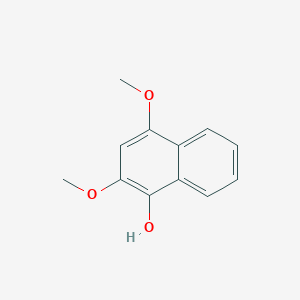
![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)
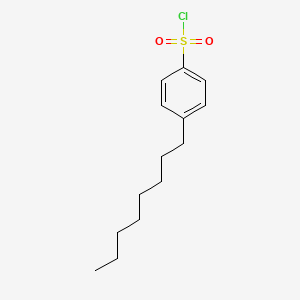
![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
